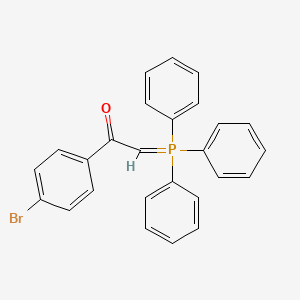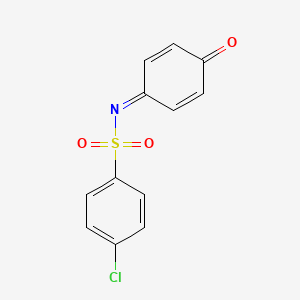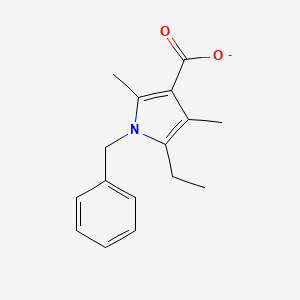
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methyl groups attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse pyrrole derivatives.
科学研究应用
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,4-dimethyl-1H-pyrrole-3-carboxylate: A simpler pyrrole derivative with similar reactivity but lacking the benzyl and ethyl groups.
1-benzyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl group, affecting its chemical properties and reactivity.
5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the benzyl group, leading to different applications and reactivity.
Uniqueness
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical behavior, reactivity, and potential applications. These substituents can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound in various research fields.
属性
CAS 编号 |
92977-40-7 |
|---|---|
分子式 |
C16H18NO2- |
分子量 |
256.32 g/mol |
IUPAC 名称 |
1-benzyl-5-ethyl-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-14-11(2)15(16(18)19)12(3)17(14)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)/p-1 |
InChI 键 |
QGZGABPEYHEPNH-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)

![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
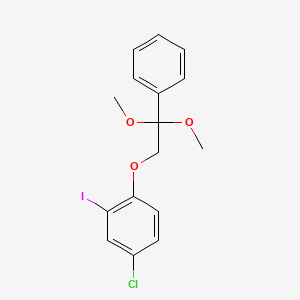
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
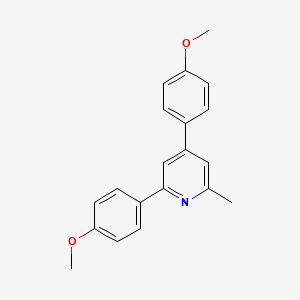
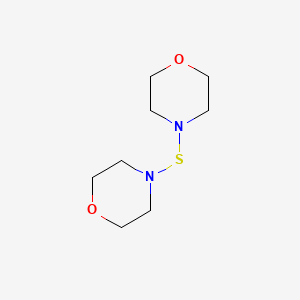

![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
